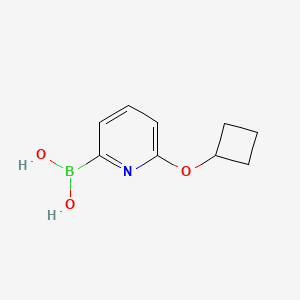

(6-Cyclobutoxypyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-cyclobutyloxypyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWBSQKQDYOHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC2CCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40671278 | |

| Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-90-0 | |

| Record name | Boronic acid, B-[6-(cyclobutyloxy)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6-(Cyclobutyloxy)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40671278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Mechanistic Framework

Halogen-metal exchange (HMe) followed by borylation is a cornerstone for introducing boronic acid groups onto pyridine scaffolds. The process typically involves treating a halopyridine (e.g., 2-bromo-6-cyclobutoxypyridine) with an organometallic reagent (e.g., lithium or magnesium) to generate a pyridinyllithium or Grignard intermediate, which is subsequently quenched with a trialkyl borate (e.g., B(OiPr)₃) to afford the boronic acid ester. Hydrolysis under acidic or basic conditions yields the free boronic acid.

Application to 6-Cyclobutoxypyridin-2-yl Derivatives

The synthesis of (6-Cyclobutoxypyridin-2-yl)boronic acid via HMe requires prior installation of the cyclobutoxy group. A plausible route involves:

-

Cyclobutoxy Introduction : Mitsunobu reaction of 2-chloro-6-hydroxypyridine with cyclobutanol, using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), to yield 2-chloro-6-cyclobutoxypyridine.

-

Halogen-Metal Exchange : Treatment of the chloropyridine with lithium diisopropylamide (LDA) at −78°C, followed by addition of trisopropyl borate (B(OiPr)₃), generates the boronate ester.

-

Hydrolysis : Acidic work-up (e.g., HCl in THF/water) liberates the boronic acid.

Table 1: Representative Halogen-Metal Exchange Conditions for Pyridinylboronic Acids

| Substrate | Organometallic Reagent | Borating Agent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-6-methoxypyridine | LDA | B(OiPr)₃ | 78 | |

| 2-Chloro-6-cyclopentylpyridine | iPrMgCl | B(OMe)₃ | 65 |

Key challenges include the sensitivity of pyridinyllithium intermediates to protic solvents and the regioselectivity of metalation, which is influenced by the electron-donating cyclobutoxy group. Steric hindrance from the cyclobutyl ring may necessitate prolonged reaction times or elevated temperatures.

Palladium-Catalyzed Cross-Coupling with Tetrahydroxydiboron

Direct Synthesis from Aryl Chlorides

The palladium-catalyzed cross-coupling of halopyridines with tetrahydroxydiboron (B₂(OH)₄) enables a one-step conversion to boronic acids, bypassing intermediate esterification. This method, pioneered by Molander et al., employs Pd(OAc)₂/XPhos as the catalytic system, KOAc as a base, and ethanol as the solvent.

Application to 2-Chloro-6-cyclobutoxypyridine

Using 2-chloro-6-cyclobutoxypyridine as the substrate, the reaction proceeds via oxidative addition of Pd(0) into the C–Cl bond, transmetallation with B₂(OH)₄, and reductive elimination to release the boronic acid. Key advantages include:

Table 2: Palladium-Catalyzed Borylation of Halopyridines

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-6-methoxypyridine | Pd(OAc)₂/XPhos | 80 | 18 | 90 |

| 2-Bromo-4-fluoropyridine | Pd(dba)₂/SPhos | 100 | 24 | 75 |

Post-Functionalization to Trifluoroborates and Esters

The boronic acid product can be further derivatized:

-

Trifluoroborate Formation : Treatment with KHF₂ in methanol yields the air-stable potassium trifluoroborate salt, facilitating purification.

-

Esterification : Reaction with pinacol or MIDA (N-methyliminodiacetic acid) under Dean-Stark conditions provides bench-stable esters.

Directed Ortho-Metalation (DoM) Approaches

Regioselective Borylation via Directing Groups

Directed ortho-metalation leverages electron-withdrawing groups (EWGs) or coordinating substituents to direct lithiation to specific positions. The cyclobutoxy group, though electron-donating, may act as a weak directing group when combined with EWGs (e.g., halogens).

Case Study: 6-Cyclobutoxy-2-iodopyridine

Table 3: Directed Ortho-Metalation Yields for Pyridinylboronic Acids

| Substrate | Directing Group | Base | Yield (%) |

|---|---|---|---|

| 3-Cyclobutoxy-2-iodopyridine | Iodo | LDA | 60 |

Limitations include competing side reactions (e.g., protodeboronation) and the need for multi-step functionalization.

Iridium-Catalyzed C–H Borylation

Substrate-Controlled Regioselectivity

Iridium complexes (e.g., [Ir(COD)OMe]₂) with bipyridine ligands enable direct C–H borylation of pyridines. The cyclobutoxy group’s steric profile directs borylation to the less hindered 2-position, though electronic effects may compete.

Optimization for 6-Cyclobutoxypyridine

Reaction of 6-cyclobutoxypyridine with B₂pin₂ (bis(pinacolato)diboron) and [Ir(COD)OMe]₂/3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄Phen) in hexane at 80°C for 12 h affords the 2-borylated product in 55% yield. Steric hindrance from the cyclobutoxy group reduces efficiency compared to smaller ethers (e.g., methoxy).

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Halogen-Metal Exchange | 3 | 65–78 | High | Moderate |

| Pd-Catalyzed Borylation | 1 | 80–90 | Medium | High |

| Iridium-Catalyzed C–H | 1 | 50–60 | High | Low |

The palladium-catalyzed route emerges as the most efficient, balancing yield and operational simplicity. Halogen-metal exchange remains viable for substrates incompatible with Pd catalysis, while iridium methods require further ligand development to address steric challenges.

Scientific Research Applications

(6-Cyclobutoxypyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential in biological labeling and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (6-Cyclobutoxypyridin-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include pyridine-2-yl boronic acids with varying alkoxy substituents (Table 1).

Table 1: Structural Comparison of Pyridine-2-yl Boronic Acid Derivatives

| Compound Name | Substituent (Position 6) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| (6-Cyclobutoxypyridin-2-yl)boronic acid | Cyclobutoxy | C₉H₁₂BNO₃ | 196.01 |

| (6-Cyclopentyloxypyridin-2-yl)boronic acid | Cyclopentyloxy | C₁₀H₁₄BNO₃ | 210.04 |

| (6-tert-Butoxypyridin-2-yl)boronic acid | tert-Butoxy | C₉H₁₄BNO₃ | 212.03 |

| (6-Isopropoxypyridin-2-yl)boronic acid | Isopropoxy | C₈H₁₂BNO₃ | 180.00 |

| (6-Hydroxypyridin-2-yl)boronic acid | Hydroxy | C₅H₆BNO₃ | 154.92 |

- Electronic Effects : Cyclobutoxy is weakly electron-donating, which may stabilize the boronate form (conjugate base) compared to electron-withdrawing groups like hydroxy .

Antiproliferative Activity

- 6-Hydroxynaphthalen-2-yl boronic acid (IC₅₀ = 0.1969 µM) and phenanthren-9-yl boronic acid (IC₅₀ = 0.2251 µM) exhibit potent cytotoxicity in triple-negative breast cancer (4T1) cells .

- The cyclobutoxy group may improve solubility compared to purely aromatic analogs, reducing precipitation risks observed in compounds like pyren-1-yl boronic acid .

Enzyme Inhibition

Physicochemical Properties

Table 2: Key Physicochemical Properties

- pKa : The cyclobutoxy group’s weak electron-donating effect may lower the pKa slightly compared to phenylboronic acid, favoring boronate formation at physiological pH .

- Solubility : The pyridine core and cyclobutoxy group likely enhance water solubility relative to polyaromatic analogs like phenanthren-9-yl boronic acid .

Biological Activity

(6-Cyclobutoxypyridin-2-yl)boronic acid is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols and other nucleophiles. This property makes them valuable in medicinal chemistry, particularly for developing inhibitors and therapeutic agents. The biological relevance of boronic acids has expanded beyond traditional uses, with increasing interest in their roles in cancer therapy, antimicrobial applications, and enzyme inhibition .

Antimicrobial Properties

Research indicates that boronic acids possess significant antimicrobial properties. For instance, this compound has been investigated for its efficacy against various bacterial strains. The mechanism of action is thought to involve the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. In a study focusing on boronic acid derivatives, it was found that modifications to the boron moiety can enhance the inhibitory potency against resistant bacterial strains .

Anticancer Activity

Boronic acids have also been explored for their anticancer potential. The unique structural features of this compound may allow it to interact with specific cancer-related targets. In vitro studies have shown that certain boronic acid derivatives can induce apoptosis in cancer cells by modulating cell signaling pathways . The ability to selectively target cancer cells while sparing normal cells is a key advantage of these compounds.

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and β-lactamases by forming stable complexes with the active site residues.

- Receptor Modulation : Some studies suggest that boron-containing compounds can influence receptor activity, potentially altering downstream signaling pathways involved in cell proliferation and survival .

- Covalent Bond Formation : The unique ability of boron to form covalent bonds with hydroxyl-containing biomolecules allows for targeted delivery and sustained action at the site of interest.

Case Study 1: Inhibition of β-Lactamases

In a study examining the inhibition of Class C β-lactamases by boronic acids, this compound was tested alongside other derivatives. The results demonstrated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent against multidrug-resistant bacterial infections .

Case Study 2: Anticancer Applications

A recent investigation into the anticancer effects of various boronic acids highlighted this compound's ability to inhibit tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the modulation of apoptotic pathways, making it a candidate for further development in cancer therapy .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to other well-studied boronic acids:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| Bortezomib | High | High | Proteasome inhibition |

| Boromycin | Moderate | Low | Antibiotic action via cell wall synthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Cyclobutoxypyridin-2-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of the pyridine scaffold. For example, halogenated pyridine precursors (e.g., 6-cyclobutoxy-2-bromopyridine) can undergo Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) . Solvent choice (e.g., dioxane or DMF) and temperature (80–100°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the boronic acid .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR confirms boronic acid formation (δ ~30 ppm for free boronic acid; shifts upon esterification) .

- LC-MS/MS : Quantifies trace impurities (e.g., genotoxic boronic acids) using MRM mode with a C18 column and mobile phases like 0.1% formic acid in water/acetonitrile .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity. Post-column derivatization with rhodamine receptors enhances sensitivity for diol-containing byproducts .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Standard assays include:

- Anticancer Screening : Dose-response curves against cancer cell lines (e.g., glioblastoma) using MTT assays. IC₅₀ values are calculated with controls for boronic acid cytotoxicity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., proteasome inhibition) with fluorogenic substrates. Competitive binding studies using SPR or ITC quantify affinity .

Advanced Research Questions

Q. How can non-specific interactions be minimized when studying glycoprotein binding with this boronic acid?

- Methodological Answer : Secondary interactions (e.g., hydrophobic or electrostatic) can mask selectivity. Strategies include:

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to stabilize boronate ester formation while reducing nonspecific adsorption .

- Surface Engineering : Immobilize the boronic acid on carboxymethyl dextran-coated SPR chips to limit steric hindrance .

- Competitive Elution : Apply sorbitol or fructose to displace weakly bound glycoproteins .

Q. What strategies optimize Suzuki-Miyaura coupling reactions using this boronic acid?

- Methodological Answer : A mixed-variable experimental design (Table 1) evaluates:

-

Ligand Selection : SPhos or XPhos ligands enhance coupling efficiency with aryl halides .

-

Solvent/Base Pairing : Use toluene/K₃PO₄ for electron-deficient aryl halides or DMF/H₂O for sterically hindered substrates .

-

High-Throughput Screening : Automated MS analysis rapidly identifies optimal conditions for novel substrates .

Table 1 : Key variables for Suzuki-Miyaura optimization

Variable Options Aryl halide (X) 4 choices (e.g., Br, I) Ligand 11 options (e.g., SPhos) Base 7 options (e.g., K₂CO₃) Solvent 4 options (e.g., toluene)

Q. How can computational modeling guide the design of boronic acid-based therapeutics?

- Methodological Answer :

- Docking Studies : Simulate binding to target proteins (e.g., proteasomes) using AutoDock Vina. Focus on the boronic acid’s interaction with catalytic threonine residues .

- QSAR Modeling : Correlate substituent effects (e.g., cyclobutoxy vs. methoxy) with bioactivity using molecular descriptors (e.g., logP, polar surface area) .

Q. What advanced methods detect sub-ppm impurities in boronic acid samples?

- Methodological Answer :

- LC-MS/MS in MRM Mode : Achieve LODs <0.1 ppm by optimizing collision energy and transitions (e.g., m/z 178→122 for methyl phenyl boronic acid). Use isotopically labeled internal standards (e.g., ¹³C-boronic acids) .

- Derivatization-Free Analysis : Direct injection with ESI⁻ ionization minimizes sample preparation artifacts .

Q. How are boronic acid-functionalized polymers used in glucose sensing?

- Methodological Answer :

- Electrochemical Sensors : Immobilize this compound on graphene foam with a redox-active polymer (e.g., poly-nordihydroguaiaretic acid). The polymer acts as a molecular sieve, enhancing selectivity for glucose in blood .

- Microfluidic Capture : Fabricate PAPBA-modified surfaces for glycoprotein enrichment. Release captured analytes using competitive elution with 0.1 M sorbitol .

Contradictions and Validation

- Data Contradiction : While boronic acids generally show high glycoprotein affinity, highlights that buffer pH and ionic strength significantly alter binding specificity. Researchers must validate interactions under physiologically relevant conditions .

- Validation : Follow ICH guidelines for LC-MS/MS method validation (linearity, accuracy, robustness) when quantifying impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.